molecular formula C10H10FIO2 B13893967 Ethyl (2-fluoro-6-iodophenyl)acetate

Ethyl (2-fluoro-6-iodophenyl)acetate

Cat. No.: B13893967
M. Wt: 308.09 g/mol
InChI Key: NXCPPJBPWVODEZ-UHFFFAOYSA-N
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Description

Ethyl (2-fluoro-6-iodophenyl)acetate is an organic compound with the molecular formula C10H10FIO2. It is a derivative of phenylacetate, where the phenyl ring is substituted with fluorine and iodine atoms. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-fluoro-6-iodophenyl)acetate can be synthesized through various methods. One common approach involves the esterification of 2-fluoro-6-iodobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. Another method includes the use of Suzuki-Miyaura coupling, where 2-fluoro-6-iodophenylboronic acid is reacted with ethyl bromoacetate in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-fluoro-6-iodophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

    Substitution: Products include azido, cyano, and thiol derivatives.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include dehalogenated compounds and alcohols.

Scientific Research Applications

Ethyl (2-fluoro-6-iodophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2-fluoro-6-iodophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-fluoro-6-bromophenyl)acetate
  • Ethyl (2-fluoro-6-chlorophenyl)acetate
  • Ethyl (2-fluoro-6-methylphenyl)acetate

Uniqueness

Ethyl (2-fluoro-6-iodophenyl)acetate is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and drug development. The iodine atom, in particular, provides a handle for further functionalization through various coupling reactions .

Properties

Molecular Formula

C10H10FIO2

Molecular Weight

308.09 g/mol

IUPAC Name

ethyl 2-(2-fluoro-6-iodophenyl)acetate

InChI

InChI=1S/C10H10FIO2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3

InChI Key

NXCPPJBPWVODEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC=C1I)F

Origin of Product

United States

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